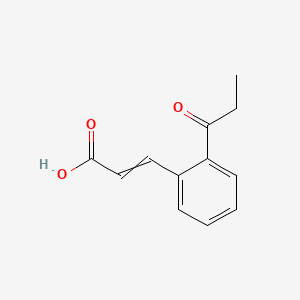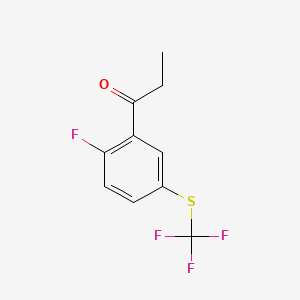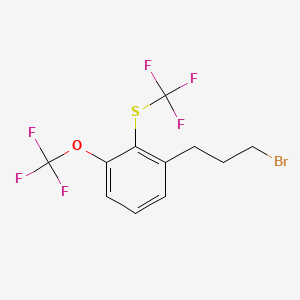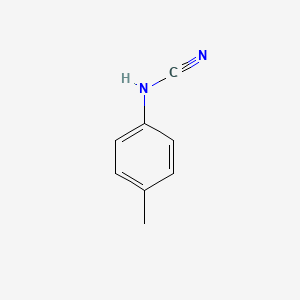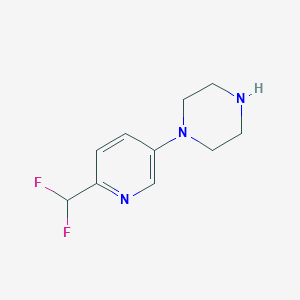
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine is a chemical compound that belongs to the class of pyridinylpiperazines. This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-(6-(Difluoromethyl)pyridin-3-yl)piperazine typically involves the reaction of 6-(difluoromethyl)pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance efficiency and scalability. These methods often incorporate automated systems to monitor and control the reaction parameters, ensuring consistent quality and yield .
Analyse Des Réactions Chimiques
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-(Difluoromethyl)pyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: This compound is a piperazine derivative with a pyridine ring. It is known for its use as a selective alpha-2 adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another piperazine derivative, this compound has a fluorine atom attached to the pyridine ring. It is used in various pharmacological studies.
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound features a trifluoromethyl group on the pyridine ring and is used in the synthesis of fluorinated building blocks.
The uniqueness of this compound lies in its specific difluoromethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H13F2N3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-[6-(difluoromethyl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)9-2-1-8(7-14-9)15-5-3-13-4-6-15/h1-2,7,10,13H,3-6H2 |
Clé InChI |
NDCNNCOWHUTGPK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CN=C(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)



